molecular formula C17H26N2O2 B4836600 4-(acetylamino)-N-octylbenzamide

4-(acetylamino)-N-octylbenzamide

Cat. No. B4836600
M. Wt: 290.4 g/mol
InChI Key: PGHXPVMAGJHDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-octylbenzamide, also known as AOA, is a synthetic compound that belongs to the family of benzamides. It is widely used in scientific research due to its ability to modulate protein-protein interactions, specifically those involving the heat shock protein 70 (Hsp70) family. AOA has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

4-(acetylamino)-N-octylbenzamide binds to the nucleotide-binding domain of Hsp70, preventing the ATP-dependent conformational changes required for the interaction between Hsp70 and its co-chaperones. This results in the destabilization of the Hsp70-client protein complex, leading to the degradation of the client protein via the ubiquitin-proteasome pathway.
Biochemical and Physiological Effects:
4-(acetylamino)-N-octylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the replication of the hepatitis C virus by disrupting the interaction between Hsp70 and the viral polymerase. In addition, 4-(acetylamino)-N-octylbenzamide has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(acetylamino)-N-octylbenzamide in scientific research is its specificity for the Hsp70 family of proteins. This allows for the selective targeting of oncogenic proteins and viral polymerases without affecting the normal cellular functions of Hsp70. However, 4-(acetylamino)-N-octylbenzamide has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4-(acetylamino)-N-octylbenzamide. One area of interest is the development of more potent and selective analogs of 4-(acetylamino)-N-octylbenzamide that can be used as therapeutic agents. Another area of interest is the exploration of the role of Hsp70 in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, the development of new methods for delivering 4-(acetylamino)-N-octylbenzamide to specific tissues or cells could expand its therapeutic potential.

Scientific Research Applications

4-(acetylamino)-N-octylbenzamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by disrupting the interaction between Hsp70 and its co-chaperones. This interaction is essential for the proper folding and stabilization of many oncogenic proteins. By blocking this interaction, 4-(acetylamino)-N-octylbenzamide can induce the degradation of these proteins and promote cancer cell death.

properties

IUPAC Name

4-acetamido-N-octylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-4-5-6-7-8-13-18-17(21)15-9-11-16(12-10-15)19-14(2)20/h9-12H,3-8,13H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHXPVMAGJHDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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